

# An In-Depth Technical Guide to 10,10-Dimethylanthrone: Properties, Synthesis, and Applications

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **10,10-Dimethylanthrone**

Cat. No.: **B028749**

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## Introduction: Unveiling a Key Synthetic Intermediate

**10,10-Dimethylanthrone** (CAS No. 5447-86-9) is a tricyclic aromatic ketone that has garnered significant interest within the scientific community, particularly in the fields of pharmaceutical development and materials science.<sup>[1]</sup> Structurally, it is a derivative of anthrone, featuring two methyl groups at the C-10 position, a feature that bestows upon it unique chemical reactivity and physical properties.<sup>[2]</sup> This guide provides a comprehensive overview of **10,10-Dimethylanthrone**, delving into its chemical and physical characteristics, spectroscopic profile, synthesis, and applications, with a focus on its pivotal role as a precursor in the synthesis of the tricyclic antidepressant, Melitracen.<sup>[1][3]</sup>

## Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of **10,10-Dimethylanthrone** is paramount for its effective handling, reaction optimization, and application. These properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	$C_{16}H_{14}O$	<a href="#">[4]</a>
Molecular Weight	222.28 g/mol	<a href="#">[4]</a>
CAS Number	5447-86-9	<a href="#">[4]</a>
IUPAC Name	10,10-dimethylanthracen-9-one	<a href="#">[5]</a>
Appearance	Off-white to light yellow solid/powder	<a href="#">[4]</a>
Melting Point	101-103°C	<a href="#">[4]</a> <a href="#">[6]</a>
Boiling Point	$346.6 \pm 22.0$ °C (Predicted)	<a href="#">[6]</a>
Density	$1.105 \pm 0.06$ g/cm <sup>3</sup> (Predicted)	<a href="#">[6]</a>
Solubility	Slightly soluble in Chloroform and Ethyl Acetate. <a href="#">[4]</a> <a href="#">[7]</a> Insoluble in water.	<a href="#">[4]</a> <a href="#">[7]</a>
Storage	Sealed in a dry environment at 2-8°C	<a href="#">[6]</a> <a href="#">[7]</a>

The gem-dimethyl groups at the C-10 position introduce significant steric hindrance around the carbonyl group, which in turn influences the molecule's reactivity.[\[3\]](#) Furthermore, these nonpolar methyl groups contribute to an increased lipid solubility, a desirable characteristic for pharmaceutical compounds.[\[3\]](#)

## Crystal Structure and Molecular Geometry

Single-crystal X-ray diffraction studies have revealed that the anthracene unit of **10,10-Dimethylanthrone** is essentially planar.[\[8\]](#) The crystal structure is stabilized by intermolecular C-H···O hydrogen bonds and C-H···π interactions.[\[8\]](#) In the solid state, the asymmetric unit can consist of multiple crystallographically independent molecules.[\[8\]](#)

# Spectroscopic Characterization: A Multi-faceted Approach

The structural elucidation and purity assessment of **10,10-Dimethylanthrone** rely on a combination of spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show a characteristic singlet for the six protons of the two equivalent methyl groups. A deuterated analog of **10,10-Dimethylanthrone**, without the methyl protons, shows the non-deuterated methyl peaks at approximately  $\delta$  1.45 ppm (singlet, 6H).[9] The aromatic protons will appear as a complex multiplet in the downfield region, typical for substituted anthracene ring systems.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display a quaternary carbon signal for the C-10 atom, along with distinct signals for the methyl carbons and the aromatic carbons.[10] The carbonyl carbon (C=O) will have a characteristic downfield chemical shift.

## Infrared (IR) Spectroscopy

The IR spectrum of **10,10-Dimethylanthrone** is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically observed around  $1680\text{ cm}^{-1}$ .[9] The spectrum will also exhibit bands in the  $3100\text{-}3000\text{ cm}^{-1}$  region, corresponding to aromatic C-H stretching, and bands below  $3000\text{ cm}^{-1}$  for the C-H stretching of the methyl groups.[11]

## Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of **10,10-Dimethylanthrone** will show a molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z}$  222, corresponding to its molecular weight.[5] The fragmentation pattern is influenced by the stable aromatic core. Common fragmentation pathways involve the loss of methyl groups (a peak at  $\text{m/z}$  207, corresponding to  $\text{M}-15$ ) and other characteristic fragments of the anthrone skeleton.[5][12]

## Synthesis and Purification

The synthesis of **10,10-Dimethylanthrone** has been approached through various routes, with the most common methods involving the functionalization of anthrone or multi-step procedures starting from simpler aromatic precursors.

## Synthetic Pathway Overview

A widely cited synthetic route involves a multi-step process that begins with the reaction of o-chlorobenzyl chloride and benzene to form o-chlorodiphenylmethane.[13][14] This intermediate then undergoes a Grignard reaction, followed by an addition reaction with acetone and subsequent hydrolysis and condensation to yield 10,10-dimethyl diphenylmethane.[13][14] The final step involves a light-induced bromination and hydrolysis to afford **10,10-Dimethylanthrone**.[13][14]



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Caption: A multi-step synthesis of **10,10-Dimethylanthrone**.

## Experimental Protocol: Recrystallization for Purification

High purity (often  $\geq 98\text{-}99\%$ ) is crucial for the use of **10,10-Dimethylanthrone** in pharmaceutical synthesis.[1][15] Recrystallization is a standard method for its purification.

- Solvent Selection: Begin by identifying a suitable solvent system. **10,10-Dimethylanthrone** has low solubility in polar solvents like ethanol at room temperature but higher solubility at elevated temperatures, making such solvents good candidates for recrystallization.[16]
- Dissolution: In a fume hood, dissolve the crude **10,10-Dimethylanthrone** in a minimal amount of the chosen hot solvent with gentle heating and stirring until the solid is fully dissolved.[17]
- Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.[16]

- Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.[16]
- Crystallization: Allow the filtrate to cool slowly to room temperature. As the solution cools, the solubility of **10,10-Dimethylanthrone** will decrease, leading to the formation of crystals.[17] Further cooling in an ice bath can maximize the yield.[16]
- Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining mother liquor.[16] Dry the crystals thoroughly, for example, in a desiccator or a vacuum oven, to remove any residual solvent. [18]

## Chemical Reactivity and Mechanistic Insights

The reactivity of **10,10-Dimethylanthrone** is primarily centered around its carbonyl group and the extended aromatic system.[2]

### Reactions at the Carbonyl Group

The ketone functionality is susceptible to nucleophilic attack and reduction. Chemists can leverage the carbonyl group for various derivatizations.[2] For instance, reduction of the carbonyl group can lead to the corresponding alcohol, 10,10-dimethylanthracenol.

### Electrophilic Aromatic Substitution

The electron-rich aromatic rings can undergo electrophilic substitution reactions. The position of substitution will be directed by the existing ring system.

### Analytical Methods for Quality Control

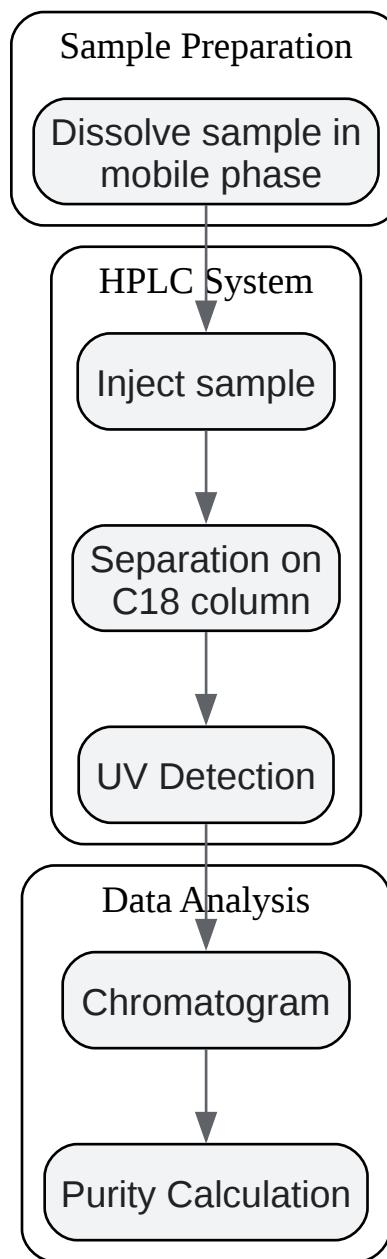
Ensuring the purity and identity of **10,10-Dimethylanthrone** is critical, especially for its use in the synthesis of active pharmaceutical ingredients (APIs).

### High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of **10,10-Dimethylanthrone** and quantifying any impurities. A common approach is reversed-phase HPLC.[19]

## Illustrative HPLC Method Parameters:

- Column: A C18 stationary phase column is typically used.[19]
- Mobile Phase: A gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with a small amount of phosphoric or formic acid) is often employed.[19]
- Detection: UV detection is suitable due to the chromophoric nature of the molecule, with monitoring at wavelengths such as 254 nm.[20]
- Purity Assessment: The purity is determined by the relative area of the main peak corresponding to **10,10-Dimethylanthrone** in the chromatogram.



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Caption: A typical workflow for purity analysis of **10,10-Dimethylanthrone** by HPLC.

## Applications in Research and Development Pharmaceutical Intermediate

The primary and most well-documented application of **10,10-Dimethylanthrone** is as a key intermediate in the synthesis of Melitracen hydrochloride, a tricyclic antidepressant.<sup>[1]</sup> Its

specific molecular structure serves as a crucial building block in the multi-step synthesis of this pharmaceutical agent.[1]

## Materials Science

The anthrone scaffold is of interest in materials science. Derivatives of 10,10-disubstituted anthrones have been investigated for their potential use in organic luminescent materials, such as those for Organic Light-Emitting Diodes (OLEDs).[21] The photophysical properties can be tuned by modifying the core structure, opening avenues for the development of novel electronic materials.[21]

## Conclusion

**10,10-Dimethylanthrone** is a versatile and valuable chemical intermediate with well-defined chemical and physical properties. Its significance is firmly established in the pharmaceutical industry as a precursor to Melitracen. Ongoing research into its derivatives continues to unveil its potential in advanced materials science. A comprehensive understanding of its synthesis, purification, and analytical characterization, as outlined in this guide, is essential for researchers and scientists working with this important compound.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 10,10-Dimethylanthrone: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b028749#10-10-dimethylanthrone-chemical-and-physical-properties>]

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